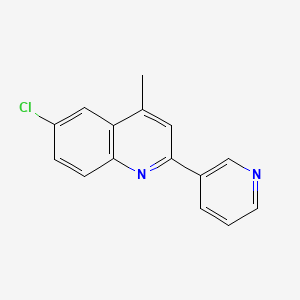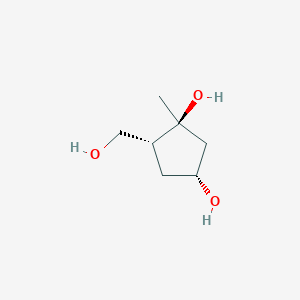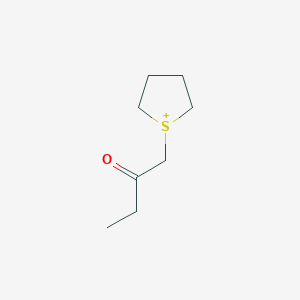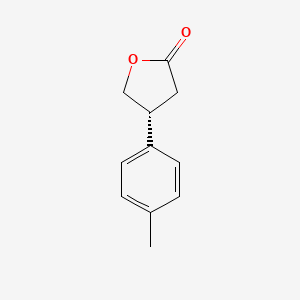![molecular formula C7H8OS B12577765 3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane CAS No. 207989-10-4](/img/structure/B12577765.png)
3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-7-thiatetracyclo[3310~2,4~0~6,8~]nonane is a unique organic compound characterized by its complex tetracyclic structure This compound contains oxygen and sulfur atoms within its ring system, which contributes to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of boron trifluoride etherate as a catalyst. The reaction is carried out by heating the precursors in the presence of this catalyst, leading to the formation of the desired tetracyclic structure .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane undergoes various chemical reactions, including:
Isomerization: This compound can isomerize under the action of catalytic amounts of boron trifluoride etherate or upon heating.
Pyrolysis: The compound can decompose through pyrolysis, leading to the formation of multiple products.
Common Reagents and Conditions
Boron Trifluoride Etherate: Used as a catalyst for isomerization reactions.
High Temperature: Applied during pyrolysis to induce decomposition.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of tetracyclic structures and their reactivity.
Fuel Research: Investigated as a potential high-energy-density liquid fuel due to its high net heat of combustion and good low-temperature performance.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane involves its ability to undergo isomerization and pyrolysis. The isomerization process is facilitated by the presence of boron trifluoride etherate, which acts as a catalyst. During pyrolysis, the compound decomposes through a series of reactions, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane: A similar compound without the oxygen and sulfur atoms, used as a high-energy fuel.
Exo-exo-Tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane: Another variant that undergoes isomerization under similar conditions.
Uniqueness
3-Oxa-7-thiatetracyclo[3310~2,4~0~6,8~]nonane is unique due to the presence of oxygen and sulfur atoms within its tetracyclic structure
Eigenschaften
CAS-Nummer |
207989-10-4 |
|---|---|
Molekularformel |
C7H8OS |
Molekulargewicht |
140.20 g/mol |
IUPAC-Name |
3-oxa-7-thiatetracyclo[3.3.1.02,4.06,8]nonane |
InChI |
InChI=1S/C7H8OS/c1-2-4-5(8-4)3(1)7-6(2)9-7/h2-7H,1H2 |
InChI-Schlüssel |
BZBNWQNUOSSUQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C(C1C4C2S4)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate](/img/structure/B12577697.png)

![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)
![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)



![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
